![molecular formula C19H19ClO4 B5540143 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

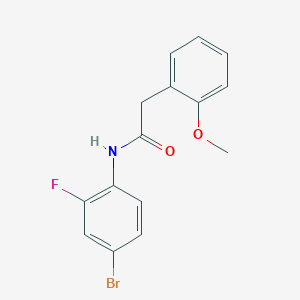

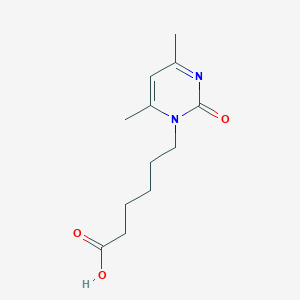

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow the efficient formation of multiple bonds in a single operation. For instance, a novel protocol for synthesizing alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalate derivatives utilizes a domino O-acylation/α-addition cyclization/alcoholysis reaction. This method highlights the mild reaction conditions, easy workup, and high bond efficiency (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

The molecular structure of related chromene derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal significant details about the molecular and supramolecular architecture of these compounds, showing how substituents affect the overall structure (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives are diverse, reflecting the reactivity of the chromene moiety. For example, the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles showcases the versatility of chromene derivatives in organic synthesis (Ding & Zhao, 2010).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Catalytic Processes

Four-component Synthesis

A novel protocol for the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a one-pot, four-component domino reaction demonstrates the compound's relevance in creating densely functionalized chromene derivatives under mild conditions (Teimouri & Inanloo, 2018).

Efficient Atom Economical Synthesis

The atom-efficient synthesis of medicinally promising chromene derivatives through a one-pot, three-component reaction showcases the compound's potential in generating biologically active molecules efficiently (Boominathan et al., 2011).

Biological Activities

Analgesic Activity

Compounds synthesized from reactions involving cycloalkanecarboxylates have demonstrated analgesic activities, highlighting potential pharmacological applications of chromene derivatives in pain management (Kirillov et al., 2012).

Cytotoxicity Against Cancer Cells

A new compound related to chromene derivatives has shown cytotoxicity against human gastric cancer cell lines, suggesting the compound's utility in cancer research and potential therapeutic applications (Liu et al., 2008).

Propiedades

IUPAC Name |

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4/c20-15-9-14-12-7-4-8-13(12)19(22)23-16(14)10-17(15)24-18(21)11-5-2-1-3-6-11/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGOKVAQZKPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)